molecular formula C25H22N2O2 B2541425 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898427-55-9

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2541425
CAS No.: 898427-55-9
M. Wt: 382.463
InChI Key: PMBAXJAOQZACRC-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.463. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: Synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions, including cyclization, amide coupling, and aromatic substitution. Key reagents might include phenylboronic acids, amines, and various coupling reagents.

  • Industrial Production Methods: Industrial preparation may optimize these methods for scale-up, leveraging flow chemistry for efficiency and high-throughput screening to optimize reaction conditions.

Chemical Reactions Analysis

  • Types of Reactions: This compound could undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

  • Major Products: Reaction outcomes would vary but could yield oxidized derivatives, reduced forms, or substituted products depending on the reagents and conditions used.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the exploration of novel chemical spaces.

  • Biology: It can be investigated for its bioactivity, potentially acting as a ligand for various biological targets.

  • Medicine: Its structural features suggest potential as a pharmacophore for the development of therapeutic agents.

  • Industry: The molecule might be employed in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action: The biological activity of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide can be attributed to its interaction with specific molecular targets such as enzymes or receptors. Its mechanism of action would involve binding to these targets, potentially altering their function or signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Other structurally similar compounds might include analogues like quinolin-9-yl derivatives and biphenyl carboxamides.

  • Uniqueness: What sets N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide apart could be its unique combination of heterocyclic and biphenyl elements, which might confer specific biological activity or chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-23-13-12-21-16-22(15-20-7-4-14-27(23)24(20)21)26-25(29)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-11,15-16H,4,7,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBAXJAOQZACRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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